molecular formula C16H14FN5O2 B2993924 8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879466-26-9

8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2993924
CAS No.: 879466-26-9
M. Wt: 327.319
InChI Key: SAWNXHCYXDLFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H14FN5O2 and its molecular weight is 327.319. The purity is usually 95%.
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Biological Activity

8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its interactions with serotonin receptors and implications for treating mood disorders such as depression and anxiety.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18FN5O2
  • Molecular Weight : 355.4 g/mol

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit high affinity for various serotonin receptors, notably 5-HT1A and 5-HT7. The presence of the fluorinated aryl group enhances the binding affinity and selectivity towards these receptors, making it a promising candidate for further development as an antidepressant or anxiolytic agent .

Antidepressant and Anxiolytic Effects

In vivo studies have demonstrated that certain derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant effects in forced swim tests (FST) in mice. For instance, a specific derivative showed a notable reduction in immobility time at doses of 2.5 mg/kg and 5 mg/kg, indicating potential efficacy similar to established antidepressants like imipramine .

Receptor Binding Affinity

The compound's ability to act as a ligand for serotonin receptors has been well-documented. The following table summarizes the receptor affinities of various derivatives:

CompoundReceptor TypeBinding Affinity (nM)Effect
This compound5-HT1A5.6High Affinity
8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione5-HT7ModeratePotential Antidepressant
Other DerivativesPDE4B/PDE10AWeak InhibitionMixed Effects

Case Studies

In a study evaluating the pharmacological profiles of various imidazo[2,1-f]purine derivatives, significant findings were noted regarding their effects on serotonin receptor systems. One derivative demonstrated superior anxiolytic properties compared to diazepam in animal models. The study utilized both behavioral assays and molecular docking simulations to elucidate the interaction mechanisms at play .

Molecular Docking Studies

Molecular docking studies have provided insights into the structural requirements for receptor binding. The presence of specific substituents at designated positions on the imidazole ring was found to be critical for enhancing receptor affinity. This information is vital for guiding future synthesis efforts aimed at optimizing biological activity .

Properties

IUPAC Name

6-(4-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)11-6-4-10(17)5-7-11/h4-7H,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNXHCYXDLFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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